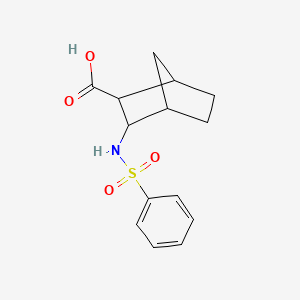

2-Carboxy-3-phenylsulfonylaminonorbornane

Cat. No. B8333723

M. Wt: 295.36 g/mol

InChI Key: GRUQUQTZGLGYDF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05124462

Procedure details

To a solution of 141.59 g (275 mmol) of sodium hypochlorite (14.7% aqueous solution) and 206 ml (275 mmol×1.5) of 2N NaOH at 25° C. is added a solution of 50.39 g (275 mmol) of 2-carboxy-3-carbamoylnorbornane (2a'), prepared in above 1, in 138 ml (275 mmol) of 2N NaOH. While the mixture is stirred for 1 hour, the temperature rises upto approximately 30° C. Upon continuous stirring for about 30 minutes on a bath of 125° C., the inner temperature rises upto 100° C. After refluxing for 15 minutes, the reaction mixture is promptly cooled to room temperature and then ice-cooled. The pH of the ice-cooled mixture is adjusted to about 3 to 4 with conc. HCl and washed with ethyl acetate. The aqueous layer is separated, washed with dichloromethane, and adjusted to pH 11 with 5N NaOH. To the resulting mixture is added 52.6 ml (275 mmol×1.5) of benzenesulfonyl chloride at 25° C. and the mixture stirred for 30 minutes with monitoring the pH of the reaction, mixture. When the pH becomes to about 6-7, 55 ml (275 mmol) of 5N NaOH and 17.5 ml (275 mM×0.5) of benzenesulfonyl chloride are added thereto. To the mixture is then added 55 ml (275 mM) of 5N NaOH and stirring is continued for another 40 minutes. Ethyl acetate is added to the reaction mixture and the aqueous layer is separated. The aqueous layer is acidified with conc. HCl and extracted with ethyl acetate. The ethyl acetate layer is dried over MgSO4 and concentrated to obtain a residue. Recrystallization from a mixture of toluene and ethyl acetate gives 66.4 g of 2-carboxy-3-phenylsulfonylaminonorbornane (Ia'). Yield=81.8%; m.p.=157°-159° C.

Name

2-carboxy-3-carbamoylnorbornane

Quantity

50.39 g

Type

reactant

Reaction Step Four

[Compound]

Name

2a

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

81.8%

Identifiers

|

REACTION_CXSMILES

|

Cl[O-].[Na+].[OH-].[Na+].C([CH:9]1[CH:14]([C:15](=O)[NH2:16])[CH:13]2[CH2:18][CH:10]1CC2)(O)=O.Cl.[C:20]1([S:26](Cl)(=[O:28])=[O:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[C:30]([O:33]CC)(=[O:32])[CH3:31]>>[C:30]([CH:31]1[CH:15]([NH:16][S:26]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)(=[O:28])=[O:27])[CH:14]2[CH2:9][CH:10]1[CH2:18][CH2:13]2)([OH:33])=[O:32] |f:0.1,2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

17.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

141.59 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

206 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

2-carboxy-3-carbamoylnorbornane

|

|

Quantity

|

50.39 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(O)C1C2CCC(C1C(N)=O)C2

|

[Compound]

|

Name

|

2a

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

138 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Six

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Eight

|

Name

|

|

|

Quantity

|

52.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)S(=O)(=O)Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

55 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While the mixture is stirred for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises upto approximately 30° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Upon continuous stirring for about 30 minutes on a bath of 125° C.

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rises upto 100° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After refluxing for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

ice-cooled

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with dichloromethane

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pH of the reaction, mixture

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

is continued for another 40 minutes

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The ethyl acetate layer is dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain a residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Recrystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

from a mixture of toluene and ethyl acetate

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=O)(O)C1C2CCC(C1NS(=O)(=O)C1=CC=CC=C1)C2

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 66.4 g | |

| YIELD: PERCENTYIELD | 81.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |